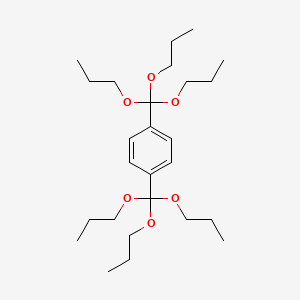
1,4-Bis(tripropoxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(tripropoxymethyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with two tripropoxymethyl groups at the 1 and 4 positions
Preparation Methods
The synthesis of 1,4-Bis(tripropoxymethyl)benzene typically involves the reaction of benzene derivatives with appropriate alkylating agents. One common method is the Friedel-Crafts alkylation, where benzene is reacted with tripropoxymethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance reaction rates and selectivity .
Chemical Reactions Analysis
1,4-Bis(tripropoxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a metal catalyst.
Substitution: Electrophilic aromatic substitution reactions are common for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with KMnO4 typically yields carboxylic acids, while reduction with LiAlH4 produces alcohols .
Scientific Research Applications
1,4-Bis(tripropoxymethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 1,4-Bis(tripropoxymethyl)benzene exerts its effects is primarily through its interactions with other molecules. The aromatic ring allows for π-π stacking interactions, while the tripropoxymethyl groups provide steric hindrance and electronic effects that influence reactivity. These interactions can affect molecular targets and pathways, such as enzyme binding sites or receptor interactions .
Comparison with Similar Compounds
1,4-Bis(tripropoxymethyl)benzene can be compared with other similar compounds, such as:
1,4-Bis(trichloromethyl)benzene: This compound has trichloromethyl groups instead of tripropoxymethyl groups.
1,4-Bis(trifluoromethyl)benzene: The trifluoromethyl groups impart unique electronic properties, making this compound useful in the design of materials with specific electronic characteristics.
1,4-Bis(phenylethynyl)benzene: This compound has phenylethynyl groups, which provide rigidity and conjugation, making it suitable for applications in liquid crystals and optoelectronic devices.
Properties
CAS No. |
65758-93-2 |
|---|---|
Molecular Formula |
C26H46O6 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
1,4-bis(tripropoxymethyl)benzene |
InChI |
InChI=1S/C26H46O6/c1-7-17-27-25(28-18-8-2,29-19-9-3)23-13-15-24(16-14-23)26(30-20-10-4,31-21-11-5)32-22-12-6/h13-16H,7-12,17-22H2,1-6H3 |
InChI Key |
WKPGCEMOMUCOLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(C1=CC=C(C=C1)C(OCCC)(OCCC)OCCC)(OCCC)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















